1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone

Description

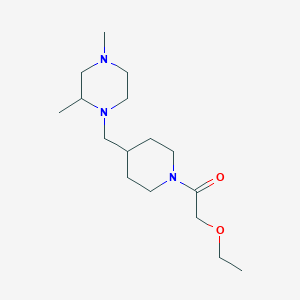

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone is a synthetic small molecule characterized by a piperidine core substituted with a methyl-linked 2,4-dimethylpiperazine moiety and an ethoxyethanone side chain. This structure combines a bicyclic amine system (piperidine-piperazine) with a ketone functional group, which may confer unique physicochemical and pharmacological properties. The ethoxy group may enhance metabolic stability compared to shorter alkoxy chains, while the 2,4-dimethylpiperazine could influence solubility and target binding .

Properties

IUPAC Name |

1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-ethoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O2/c1-4-21-13-16(20)18-7-5-15(6-8-18)12-19-10-9-17(3)11-14(19)2/h14-15H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLBWPKWBLQOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)CN2CCN(CC2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the piperidine intermediate.

Attachment of the Ethoxyethanone Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Benzhydryl groups (e.g., in ) increase molecular bulk, which may reduce solubility but improve receptor binding affinity in CNS targets .

Ethanone Side Chain Modifications: The target’s 2-ethoxy group balances hydrophobicity and metabolic stability better than shorter alkoxy chains (e.g., methoxy in ) . Aromatic ketones (e.g., 4-nitrophenyl in ) may confer photostability but reduce solubility .

Pharmacological and Physicochemical Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : Dimethylpiperazine may improve aqueous solubility compared to aromatic substituents (e.g., benzhydryl in ) .

- Binding Affinity : Piperazine-piperidine systems often target GPCRs (e.g., serotonin/dopamine receptors). The 2,4-dimethyl substitution could modulate selectivity .

- Metabolic Stability : Ethoxy groups resist first-pass oxidation better than methoxy or unsubstituted chains .

Biological Activity

1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-ethoxyethanone is a complex organic compound that belongs to the class of piperazine derivatives. These derivatives are known for their diverse biological and pharmacological activities, including antimalarial, antimicrobial, and potential therapeutic effects in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 281.44 g/mol. The structure includes a piperidine ring and a piperazine moiety, which are common in many biologically active compounds.

The primary biological target for this compound is Plasmodium falciparum , the parasite responsible for the most severe form of malaria. Research indicates that it inhibits the growth of this parasite through disruption of essential biochemical pathways necessary for its survival and replication. Specifically, at a concentration of 40 μg/mL, growth inhibition rates between 56% to 93% have been documented.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Antimalarial Activity

In a study examining various piperazine derivatives, this compound demonstrated significant antimalarial properties against Plasmodium falciparum, indicating its potential as a lead compound for further drug development.

Neuroprotective Effects

Another research project highlighted the neuroprotective effects of this compound in PC12 cells subjected to glutamate-induced toxicity. The results indicated that it could significantly mitigate neurotoxicity, suggesting potential applications in neurodegenerative diseases .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against various bacteria and fungi. While specific minimum inhibitory concentrations (MICs) were not detailed for all pathogens, it was noted that certain derivatives exhibited selective antimicrobial effects with high selectivity indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.